N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
This compound features a 1,2,4-thiadiazole core substituted at position 5 with a phenyl group and linked via a sulfanyl bridge to an acetamide moiety. The acetamide is further attached to a 4-acetamidophenyl ring, introducing hydrogen-bonding capabilities. The thiadiazole ring contributes to its aromaticity and electronic properties, which influence interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-12(23)19-14-7-9-15(10-8-14)20-16(24)11-25-18-21-17(22-26-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOADOJQDVWJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a halogenated acetamide derivative to form the thioether linkage.
Acetylation: The final step involves the acetylation of the amine group to form the acetamidophenyl moiety.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Acetamide Group Reactivity
The acetamide group (-NHCOCH₃) is susceptible to hydrolysis and substitution:
Thiadiazole Ring Reactivity
The 1,2,4-thiadiazole core participates in electrophilic substitution and ring-opening reactions:
Sulfanyl Bridge Reactivity
The sulfanyl (-S-) group undergoes oxidation and nucleophilic substitution:
Cross-Coupling Reactions
The phenyl and thiadiazole groups enable metal-catalyzed coupling:
Biological Activity and Functionalization
The compound’s derivatives show potential in medicinal chemistry:
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Anticancer Activity : Derivatives with modified sulfanyl or acetamide groups exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 4.27 µg/mL for SK-MEL-2) .
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Antimicrobial Properties : Thiadiazole-acetamide hybrids demonstrate inhibition of microbial growth .
Stability and Degradation
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Thermal Stability : Stable up to 200°C (based on DSC/TGA of similar compounds).
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Photodegradation : Susceptible to UV-induced cleavage of the sulfanyl bond.
Synthetic Modifications
Key synthetic routes for analogs include:
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria as well as various fungal strains. Research indicates that derivatives of thiadiazole, including those similar to N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, have shown promising results in inhibiting bacterial growth.
Key Findings:
- Antibacterial Efficacy: Studies have demonstrated that compounds with thiadiazole moieties possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives bearing halogen substituents exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics like ampicillin .
- Antifungal Properties: The compound also shows antifungal activity against strains like Candida albicans and Aspergillus niger. In vitro tests indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) comparable to established antifungals .
Anticancer Applications
This compound has been investigated for its anticancer potential. Thiadiazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Studies:
- Cell Line Sensitivity: In studies involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity. For example, leukemia and breast cancer cell lines showed sensitivity with GI50 values indicating effective growth inhibition .
- Mechanism of Action: The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in tumor cells. Specific studies have shown that treatment with thiadiazole derivatives can downregulate oncogenic pathways without affecting normal cells significantly .
Anti-inflammatory Properties
Emerging research suggests that this compound may possess anti-inflammatory effects. Compounds with similar structures have been noted for their ability to modulate inflammatory responses.
Research Insights:
- Cytokine Modulation: Some thiadiazole derivatives have been shown to reduce the levels of pro-inflammatory cytokines in vitro, indicating potential use in inflammatory conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Interaction: Interacting with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
Triazole Analogs
- N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (585554-02-5): Replacing the thiadiazole with a 1,2,4-triazole introduces an additional nitrogen atom, altering electronic density.
- 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (573706-72-6): The dichlorophenyl substituent increases lipophilicity, which may enhance membrane permeability. This compound demonstrates selective cytotoxicity in cancer models, highlighting the role of halogen substituents in bioactivity .
Oxadiazole Analogs
- 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives (e.g., 8t, 8u) :
The oxadiazole core, combined with indole substituents, shows inhibitory activity against α-glucosidase (IC₅₀: 12–18 µM) and lipoxygenase (LOX), suggesting utility in diabetes and inflammation management. The absence of sulfur in the oxadiazole reduces π-π stacking compared to thiadiazole .
Substituent Variations on the Aromatic Rings
Phenyl Group Modifications
- This analog is reported in receptor-binding studies but lacks detailed bioactivity data .
- 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) :
A para-fluoro substituent on the benzyl group results in a lower MIC (16 µg/mL against E. coli) compared to its ortho-fluoro analog (32 µg/mL), emphasizing the importance of substituent position in antibacterial activity .
Halogenated Derivatives
- N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) :
The nitro group enhances electron-withdrawing effects, improving oxidative stability. This compound exhibits moderate LOX inhibition (IC₅₀: 22 µM) . - 6a (2-(4-amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide): Chlorine substituents confer selectivity against melanoma (IC₅₀: 1.8 µM) and breast cancer (IC₅₀: 2.3 µM), likely due to enhanced hydrophobic interactions with target proteins .
Key Findings and Implications
Heterocycle Impact: Thiadiazoles offer distinct electronic profiles compared to triazoles or oxadiazoles, influencing target selectivity. Triazoles with amino groups (e.g., 585554-02-5) improve solubility, while oxadiazoles (e.g., 8t) excel in enzyme inhibition .
Substituent Effects : Halogenation (Cl, F) enhances lipophilicity and bioactivity, particularly in antimicrobial and anticancer applications. Para-substitutions often outperform ortho analogs due to steric and electronic factors .
Structural Flexibility : Modular synthesis allows tuning of aromatic and heterocyclic components, enabling optimization for specific therapeutic areas (e.g., replacing thiadiazole with triazole for improved hydrogen bonding) .
Biological Activity
N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₁₈N₄O₂S₃
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including compounds similar to this compound, exhibit significant antimicrobial properties.
Key Findings:
- Antibacterial Activity : Compounds containing the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have reported that modifications on the thiadiazole ring enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be lower than standard antifungal drugs .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of the thiadiazole ring to disrupt microbial cell wall synthesis and interfere with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
Case Studies:
- Cell Line Testing : In vitro studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The compounds were evaluated using assays like MTT and acridine orange/ethidium bromide staining to assess cell viability and apoptosis .
- Mechanistic Insights : The anticancer effect is believed to be mediated through the activation of caspase pathways leading to programmed cell death. Compounds with specific substitutions on the thiadiazole ring exhibited enhanced efficacy compared to standard chemotherapeutics .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound may possess additional pharmacological activities:
- Analgesic Properties : Some studies suggest that thiadiazole derivatives can exhibit analgesic effects comparable to conventional pain relievers .
- Anti-inflammatory Effects : There is evidence indicating that these compounds can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic protocols for N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?
The synthesis typically involves multi-step reactions:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under reflux (80–100°C) in ethanol or acetic acid .
- Sulfanyl-acetamide coupling : Reaction of the thiadiazole intermediate with chloroacetamide derivatives in the presence of K₂CO₃ in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Critical parameters include solvent polarity, temperature control, and inert atmosphere to prevent oxidation of sulfur groups .
Q. How is the structural integrity of this compound validated?
- Spectroscopic analysis : ¹H/¹³C NMR (DMSO-d₆) confirms proton environments (e.g., acetamide NH at δ 10.2–10.5 ppm) and carbon backbone. IR identifies S-H (2550 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
- X-ray crystallography : SHELXL refines crystal structures to resolve bond lengths (C-S: ~1.78 Å) and dihedral angles, critical for assessing planarity and conjugation .
Q. What preliminary biological assays are used to evaluate its activity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MCF7, PC3) at 10–100 µM concentrations, with IC₅₀ values compared to doxorubicin .
- Enzyme inhibition : α-Glucosidase/acetylcholinesterase inhibition assays (UV-Vis, 405 nm) to measure IC₅₀ values; positive controls include acarbose .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies (e.g., varying IC₅₀ values against the same cell line) may arise from:
- Structural variations : Subtle differences in substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) alter steric/electronic profiles .
- Assay conditions : Replicate studies under standardized protocols (e.g., serum-free media, 48-hr incubation) .
- Synchrotron XRD : Use high-resolution crystallography to confirm if polymorphic forms exist, which can affect solubility and activity .
Q. What methodologies elucidate the mechanism of action in anticancer activity?
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays (fluorogenic substrates) .
- Target identification : Molecular docking (AutoDock Vina) against Bcl-2 or EGFR kinases; validate via surface plasmon resonance (SPR) for binding affinity (KD values) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with halogen (Cl, F), electron-donating (OCH₃), or bulky groups (isopropyl) at the phenyl ring .
- Biological testing : Compare IC₅₀ trends across analogs to identify key pharmacophores (e.g., thiadiazole sulfur enhances enzyme inhibition) .
Q. What advanced techniques characterize enzyme inhibition kinetics?
- Kinetic assays : Michaelis-Menten plots (Lineweaver-Burk) to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .
Q. How is crystallographic disorder addressed during refinement?
- SHELXL strategies : Use PART, SIMU, and DELU constraints to model disordered thiadiazole or acetamide groups. Apply TWIN commands for twinned crystals .
Methodological Challenges
Q. What approaches improve metabolic stability for in vivo studies?
Q. How can selectivity against non-target enzymes be optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
